

# YKAs3003: A Technical Guide to a Novel KAS III Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YKAs3003

Cat. No.: B611888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**YKAs3003** has been identified as a novel and potent inhibitor of bacterial  $\beta$ -ketoacyl-acyl carrier protein synthase III (KAS III), an essential enzyme in the fatty acid biosynthesis pathway of many pathogens. This technical guide synthesizes the publicly available information on **YKAs3003**, including its known biological activity. While specific experimental data on the solubility and stability of **YKAs3003** are not extensively available in the public domain, this document provides detailed, standardized experimental protocols for determining these critical parameters. Furthermore, this guide includes visualizations of the relevant biological pathway and general experimental workflows to aid researchers in the further development and characterization of this and similar compounds.

## Introduction to YKAs3003

**YKAs3003**, with the chemical name 4-Cyclohexyliminomethyl-benzene-1,3-diol, is a small molecule that has been investigated for its antimicrobial properties. It functions by targeting and inhibiting KAS III, an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis in bacteria. The inhibition of this pathway disrupts the production of essential components for bacterial cell membranes, leading to an antimicrobial effect.

Compound Details:

| Identifier       | Value                                    |
|------------------|------------------------------------------|
| IUPAC Name       | 4-Cyclohexyliminomethyl-benzene-1,3-diol |
| CAS Number       | 329180-48-5                              |
| Chemical Formula | C13H17NO2                                |

| Molecular Weight | 219.28 g/mol |

## Biological Activity and Signaling Pathway

**YKAs3003** is an inhibitor of the bacterial Fatty Acid Synthesis (FAS) pathway, specifically targeting the KAS III enzyme (also known as FabH). This enzyme catalyzes the initial condensation reaction in the FAS cycle, which is essential for bacterial survival. By inhibiting KAS III, **YKAs3003** effectively halts the production of fatty acids, which are vital for building and maintaining bacterial cell membranes.



[Click to download full resolution via product page](#)

Caption: Inhibition of the Bacterial FAS II Pathway by **YKAs3003**.

## Solubility and Stability Data

As of the latest review of scientific literature, specific quantitative solubility and stability data for **YKAs3003** has not been published. For drug development professionals, generating this data is a critical next step. The following sections outline standard protocols for these assessments.

## Experimental Protocols

### Aqueous Solubility Determination (Thermodynamic Solubility)

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

- Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).
- Compound Addition: Add an excess amount of solid **YKAs3003** to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved **YKAs3003** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Reporting: Express the solubility in units of mg/mL or µM at the specified pH and temperature.

## Stability Assessment in Solution

This protocol outlines a general procedure for assessing the chemical stability of **YKAs3003** in solution under different conditions.



[Click to download full resolution via product page](#)

Caption: Workflow for Solution Stability Assessment.

Methodology:

- Preparation of Test Solutions: Prepare a stock solution of **YKAs3003** in a suitable organic solvent (e.g., DMSO). Dilute this stock solution to a final known concentration in various aqueous buffers (e.g., pH 3.0, 7.4, 9.0).
- Incubation: Aliquot the test solutions into vials and incubate them at a range of temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C). Protect samples from light if the compound is suspected to be light-sensitive.

- Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot from each vial. Quench any ongoing degradation by adding an equal volume of a cold organic solvent or by freezing the sample immediately.
- Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent **YKAs3003** from any potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
- Quantification: Analyze the samples from each time point. Calculate the percentage of the initial **YKAs3003** remaining at each time point.
- Data Analysis: Plot the percentage of **YKAs3003** remaining versus time. From this data, the degradation kinetics (e.g., zero-order or first-order) and the half-life ( $t_{1/2}$ ) of the compound under each condition can be determined.

## Conclusion

**YKAs3003** is a promising lead compound for the development of new antimicrobial agents targeting the bacterial KAS III enzyme. While its biological activity has been established, a comprehensive physicochemical profile, including detailed solubility and stability data, is essential for its advancement in the drug discovery pipeline. The standardized protocols provided in this guide offer a framework for researchers to generate this critical data, thereby enabling further formulation development and preclinical evaluation of **YKAs3003** and its analogs.

- To cite this document: BenchChem. [YKAs3003: A Technical Guide to a Novel KAS III Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611888#ykas3003-solubility-and-stability-data\]](https://www.benchchem.com/product/b611888#ykas3003-solubility-and-stability-data)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)